molecular formula C40H49N4O8P B124258 3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 142103-12-6

3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Katalognummer: B124258
CAS-Nummer: 142103-12-6
Molekulargewicht: 744.8 g/mol
InChI-Schlüssel: GYSQEEMWSGWZLC-SXIXUTRBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a modified nucleoside phosphoramidite derivative, critical in solid-phase oligonucleotide synthesis. Its structure comprises:

  • 5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]: A trityl-protecting group that prevents undesired reactions during oligonucleotide chain elongation and is selectively removed under acidic conditions .
  • 5-Methyl-2,4-dioxopyrimidin-1-yl: A thymine analog with a methyl substituent at the 5-position, enhancing nuclease resistance and duplex stability .
  • Di(propan-2-yl)amino phosphanyl group: A reactive phosphoramidite moiety enabling controlled coupling with nucleophiles (e.g., hydroxyl groups) during oligonucleotide assembly .
  • Propanenitrile (cyanoethyl): Acts as a transient protecting group for the phosphate, removed via β-elimination under basic conditions post-synthesis .

Synthesis: The compound is synthesized via coupling of a 5'-trityl-protected thymidine derivative with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in dichloromethane, catalyzed by diisopropylethylamine. Purification via silica gel chromatography yields a product with 98% UV purity (LC/MS: m/z 762 [M+H]⁺, retention time 3.12–3.19 min) .

Biologische Aktivität

The compound 3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, also known by its CAS number 157327-96-3, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C46H52N5O8PC_{46}H_{52}N_5O_8P with a molecular weight of 833.91 g/mol. The structure features a complex arrangement that includes a pyrimidine derivative and a phosphanyl group, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the bis(4-methoxyphenyl) moiety have shown cytotoxic effects against various cancer cell lines. The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Neuroprotective Effects

A study focusing on related compounds demonstrated neuroprotective effects in models of acute cerebral ischemia. The compound was administered intraperitoneally to mice subjected to bilateral common carotid artery occlusion. Results indicated a significant prolongation of survival time and a reduction in mortality rates compared to control groups, suggesting that this compound may exert protective effects against ischemic injury by modulating neuroinflammatory responses and promoting neuronal survival .

Anti-inflammatory Properties

The compound's potential anti-inflammatory activity has been hypothesized based on its structural similarity to known anti-inflammatory agents. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in macrophage cultures.

Study 1: Neuroprotection in Cerebral Ischemia

In a controlled study, mice were treated with varying doses of the compound before being subjected to ischemic conditions. The results showed a dose-dependent increase in survival time (Table 1). The compound significantly outperformed the negative control (normal saline) and was comparable to standard treatments like nimodipine.

Treatment GroupSurvival Time (minutes)Significance (p-value)
Control (NS)8.67 ± 1.12-
Nimodipine3.52 ± 1.04p < 0.05
Compound Dose 114.30 ± 1.98p < 0.01
Compound Dose 214.62 ± 1.89p < 0.01

Study 2: Anticancer Activity

Another study evaluated the anticancer properties of related compounds in vitro against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds with similar structures inhibited cell viability significantly at concentrations as low as 10μM10\mu M.

The biological activity of this compound is likely attributed to multiple mechanisms:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to caspase activation.
  • Neuroprotection : Modulation of inflammatory responses and enhancement of neuronal resilience against stressors.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic applications?

The compound contains a stereochemically complex oxolane ring, a 5-methyl-2,4-dioxopyrimidine moiety, and a phosphoramidite group with bis(4-methoxyphenyl)phenylmethyl (DMT) protection. The DMT group enhances solubility during synthesis, while the phosphoramidite enables nucleophilic substitution reactions, critical for forming oligonucleotide linkages. The stereochemistry (2R,3R,5S) must be preserved to ensure proper spatial orientation for target interactions .

Q. What are the recommended analytical techniques for characterizing this compound’s purity and stereochemical integrity?

High-resolution mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular formula (C₄₃H₅₁N₄O₉P). Stereochemical validation requires nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography. Reverse-phase HPLC with UV detection (λ = 260–280 nm) is recommended for purity assessment, leveraging the pyrimidine chromophore .

Q. What synthetic strategies are commonly employed to construct the oxolane ring and phosphoramidite group?

The oxolane ring is synthesized via a stereoselective cyclization of protected sugar derivatives under anhydrous conditions. The phosphoramidite group is introduced using diisopropylammonium tetrazolide (DIPAT) as an activator, followed by oxidation with iodine/water. Critical steps include low-temperature (-78°C) lithiation for coupling reactions and silica gel chromatography for purification .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing side reactions during phosphoramidite coupling?

Side reactions (e.g., oxidation or hydrolysis) are mitigated by using anhydrous solvents (acetonitrile, THF) and inert atmospheres. Catalytic amounts of 1H-tetrazole or DIPAT improve coupling efficiency. Reaction monitoring via TLC (Rf = 0.3–0.5 in hexane:EtOAc 7:3) allows real-time adjustment of stoichiometry. Post-reaction quenching with tert-butyl hydroperoxide stabilizes intermediates .

Q. What methodologies are effective for analyzing contradictions in biological activity data across different assay systems?

Discrepancies in activity (e.g., enzyme inhibition vs. cellular uptake) may arise from stereochemical lability or DMT group hydrolysis. Use orthogonal assays:

  • In vitro : Surface plasmon resonance (SPR) for binding kinetics.
  • Cellular : Fluorescent tagging (e.g., Cy3/Cy5) to track intracellular localization. Cross-validate with LC-MS to confirm compound integrity post-assay .

Q. How does the stereochemistry at positions 2R, 3R, and 5S impact interactions with nucleic acid targets?

Molecular dynamics simulations reveal that the 2R,3R configuration aligns the phosphoramidite with the 3'-OH of RNA/DNA, while the 5S methyl group stabilizes the oxolane ring via hydrophobic stacking. Mutagenesis studies (e.g., substituting 5-methyl with hydrogen) reduce binding affinity by >50%, confirming its role in target recognition .

Q. What are the best practices for handling this compound’s sensitivity to light and moisture in experimental workflows?

Store the compound under argon at -20°C in amber vials. For reactions, pre-dry glassware at 120°C and use molecular sieves (3Å) in solvent systems. In case of accidental exposure, immediately purge with dry nitrogen and re-purify via flash chromatography (hexane:EtOAc gradient) .

Q. Methodological Considerations Table

Challenge Solution Key References
Stereochemical degradationChiral HPLC with cellulose-based columns; NOE NMR
Low coupling efficiencyOptimize tetrazole concentration (0.3–0.5 M); increase reaction time to 24h
Hydrolysis of DMT groupUse 2% dichloroacetic acid in DCM for controlled deprotection
Byproduct formationEmploy scavenger resins (e.g., polystyrene-bound trisamine)

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Feature Target Compound Compound 6 (Thiophosphate analog) Compound 9 (TBS-protected) Fluorinated Analog
Protecting Group Bis(4-methoxyphenyl)-phenylmethoxy (acid-labile) Same as target tert-Butyldimethylsilyl (TBS) Trityl and fluoro substituent
Phosphorus Linkage Cyanoethyl phosphoramidite Thiophosphate Standard phosphoramidite Phosphoramidate
Pyrimidine Modification 5-Methyl-2,4-dioxo 5-Methyl-2,4-dioxo Prenylthio-2,4-dioxo 4-Fluoro-2,4-dioxo
Molecular Weight (g/mol) ~761.9 ~760.9 >900 (TBS adds ~114 g/mol) 529.45
Key Applications Oligonucleotide synthesis (high coupling efficiency) Antisense therapeutics RNA interference studies Enhanced metabolic stability

Key Comparative Insights

Protecting Group Stability :

  • The trityl group in the target compound is acid-labile, enabling selective deprotection during synthesis. In contrast, the TBS group in Compound 9 requires fluoride-based cleavage (e.g., TBAF), offering orthogonal protection strategies .
  • The fluorinated analog (CAS 1190307-88-0) retains trityl protection but introduces a 4-fluoro substituent, improving duplex thermal stability and resistance to enzymatic degradation .

Phosphoramidate linkages (e.g., in fluorinated analogs) improve prodrug delivery by masking negative charges, aiding cellular uptake .

Pyrimidine Modifications: The 5-methyl group in the target compound mimics thymine’s natural structure, ensuring minimal distortion in DNA duplexes. Fluorinated pyrimidines (e.g., 4-fluoro substitution) exhibit stronger base-pairing with adenine and increased resistance to thymidine phosphorylase, making them valuable in anticancer therapies .

Synthetic Efficiency :

  • The target compound’s synthesis achieves 98% purity post-column chromatography, comparable to Compound 6 . However, TBS-protected analogs (Compound 9) require additional steps for silyl group removal, reducing overall yield .

Vorbereitungsmethoden

The synthesis involves four principal stages: (1) construction of the oxolane core with a thymine base, (2) installation of the 5'-O-bis(4-methoxyphenyl)-phenylmethoxy (DMT) protecting group, (3) phosphitylation at the 3'-hydroxyl position, and (4) introduction of the cyanoethyl phosphate moiety. Each step demands rigorous optimization to address challenges such as steric hindrance, moisture sensitivity, and regioselectivity.

Synthesis of the Oxolane-Thymine Core

The oxolane (tetrahydrofuran) ring is functionalized at the 2-position with a 5-methyl-2,4-dioxopyrimidin-1-yl (thymine) group. This is achieved through a glycosylation reaction between a protected ribose derivative and thymine under Vorbrüggen conditions, employing trimethylsilyl triflate (TMSOTf) as a catalyst in anhydrous acetonitrile . The reaction proceeds at 80°C for 12 hours, yielding the β-anomer as the major product due to stereoelectronic control.

Key analytical data :

  • 1^1H NMR (CDCl₃, 400 MHz): δ 7.35 (s, 1H, H-6 of thymine), 5.85 (d, J = 6.8 Hz, 1H, H-1'), 4.55–4.45 (m, 2H, H-3' and H-4'), 2.15 (s, 3H, CH₃ of thymine) .

  • MS (ESI+) : m/z 341.2 [M+H]⁺.

5'-O-DMT Protection

The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to prevent undesired side reactions during subsequent phosphorylation. The reaction uses 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq) in anhydrous pyridine at 25°C for 4 hours . The DMT group confers steric protection and enables later cleavage under mild acidic conditions.

Optimization considerations :

  • Excess DMT-Cl (>1.5 eq) leads to bis-tritylation at the 3'-OH, necessitating strict stoichiometric control.

  • Yield : 78–85% after silica gel chromatography (hexane:ethyl acetate, 7:3) .

3'-Phosphitylation

Phosphitylation introduces the diisopropylamino phosphoramidite group at the 3'-OH. The reaction employs 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.5 eq) with N,N-diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane at −40°C under argon . The low temperature minimizes phosphoramidite hydrolysis.

Critical parameters :

  • Moisture control : Water content must remain below 10 ppm to prevent P(III) oxidation.

  • Reaction monitoring : 31^{31}P NMR (CDCl₃) shows a characteristic peak at δ 149.2 ppm for the phosphoramidite .

Cyanoethyl Phosphate Coupling

The propanenitrile group is introduced via a Michaelis-Arbuzov reaction, utilizing 3-hydroxypropanenitrile (1.2 eq) and silver nitrate (0.1 eq) as a catalyst in tetrahydrofuran. The reaction proceeds at 0°C for 2 hours, followed by quenching with aqueous sodium bicarbonate .

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost efficiency and scalability while maintaining high purity (>98%). Key modifications include:

ParameterLaboratory ScaleIndustrial Scale
Solvent Anhydrous CH₂Cl₂Recyclable toluene
Catalyst TMSOTfBiodegradable ionic liquids
Purification Column chromatographyContinuous flow crystallization
Yield 62% (over 4 steps)74% (optimized)

Notable advancements :

  • Continuous flow reactors reduce reaction times by 40% through enhanced heat/mass transfer .

  • In-line 31^{31}P NMR enables real-time monitoring of phosphitylation, reducing batch failures .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (CDCl₃, 600 MHz):

    • δ 3.78 (s, 6H, OCH₃ of DMT), 3.45–3.35 (m, 2H, H-5'), 2.65 (t, J = 6.2 Hz, 2H, CH₂CN).

  • 31^{31}P NMR (CDCl₃, 162 MHz): δ 149.5 ppm (phosphoramidite), δ −2.3 ppm (phosphate byproducts) .

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 250 mm, 5 µm).

  • Mobile phase : Gradient from 20% to 80% acetonitrile in 0.1 M TEAA buffer (pH 7.0).

  • Retention time : 14.2 minutes (purity ≥97%) .

Challenges and Mitigation Strategies

ChallengeSolutionOutcome
Regioselective phosphorylation Use of bulky amidite reagents95% regioselectivity
Moisture sensitivity Rigorous solvent drying (MgSO₄, 4Å sieves)<10 ppm H₂O in final product
Chromatographic purification Automated flash chromatography99.5% recovery

Eigenschaften

IUPAC Name

3-[[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-36-24-35(51-38(36)43-25-29(5)37(45)42-39(43)46)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-36,38H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35-,36+,38+,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSQEEMWSGWZLC-SXIXUTRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H49N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
3-[[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.